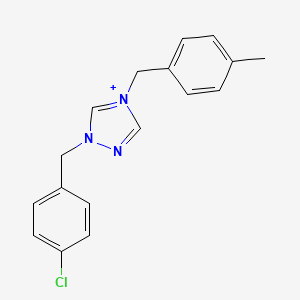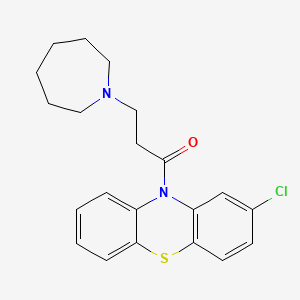
3-(azepan-1-yl)-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-[3-(1-azepanyl)propanoyl]-2-chloro-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(1-azepanyl)propanoyl]-2-chloro-10H-phenothiazine typically involves multiple steps, starting with the preparation of the phenothiazine core The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur
The 1-azepanyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 1-azepanamine with a suitable acylating agent, such as 3-chloropropionyl chloride, to form the 3-(1-azepanyl)propanoyl intermediate. This intermediate is then coupled with the chlorinated phenothiazine core under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of 10-[3-(1-azepanyl)propanoyl]-2-chloro-10H-phenothiazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
10-[3-(1-azepanyl)propanoyl]-2-chloro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted phenothiazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are performed in polar solvents like dimethylformamide or acetonitrile, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced phenothiazine derivatives
Substitution: Substituted phenothiazine derivatives
科学的研究の応用
10-[3-(1-azepanyl)propanoyl]-2-chloro-10H-phenothiazine has a wide range of scientific research applications:
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids, which can provide insights into its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, particularly its potential as an antipsychotic and antiemetic agent. Its unique structure allows it to interact with specific receptors in the central nervous system.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in organic electronics and photovoltaic devices.
作用機序
The mechanism of action of 10-[3-(1-azepanyl)propanoyl]-2-chloro-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets dopamine receptors in the central nervous system, which are implicated in the regulation of mood, behavior, and cognition.
Pathways Involved: By binding to dopamine receptors, the compound modulates dopaminergic signaling pathways, leading to its antipsychotic effects. It may also interact with other neurotransmitter systems, such as serotonin and norepinephrine, contributing to its overall pharmacological profile.
類似化合物との比較
10-[3-(1-azepanyl)propanoyl]-2-chloro-10H-phenothiazine can be compared with other phenothiazine derivatives:
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties. Unlike 10-[3-(1-azepanyl)propanoyl]-2-chloro-10H-phenothiazine, chlorpromazine has a different substituent pattern, leading to variations in its pharmacological effects.
Periciazine: Similar to 10-[3-(1-azepanyl)propanoyl]-2-chloro-10H-phenothiazine, periciazine is used in the treatment of psychiatric disorders. it has a different side chain, which affects its receptor binding affinity and therapeutic profile.
Fluphenazine: Another phenothiazine antipsychotic with a different substituent pattern. It is known for its long-acting injectable formulations, which are used in the management of chronic psychiatric conditions.
特性
分子式 |
C21H23ClN2OS |
|---|---|
分子量 |
386.9 g/mol |
IUPAC名 |
3-(azepan-1-yl)-1-(2-chlorophenothiazin-10-yl)propan-1-one |
InChI |
InChI=1S/C21H23ClN2OS/c22-16-9-10-20-18(15-16)24(17-7-3-4-8-19(17)26-20)21(25)11-14-23-12-5-1-2-6-13-23/h3-4,7-10,15H,1-2,5-6,11-14H2 |
InChIキー |
YHYYDZMHTBAZOJ-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13367280.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13367283.png)
![6-(3,4-Dimethylbenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367291.png)
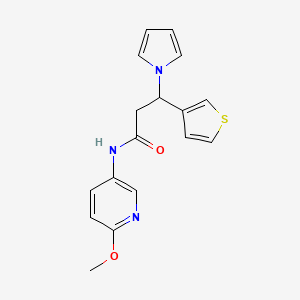
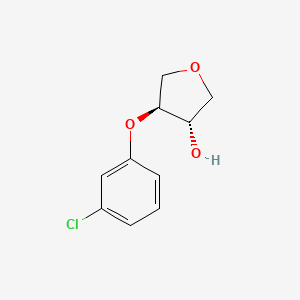
![1-[4-(difluoromethoxy)phenyl]-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367308.png)
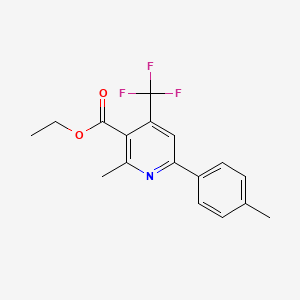
![Diethyl 3,4-dibromo-7,8-diazatricyclo[4.2.2.0~2,5~]dec-9-ene-7,8-dicarboxylate](/img/structure/B13367311.png)
![N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367323.png)
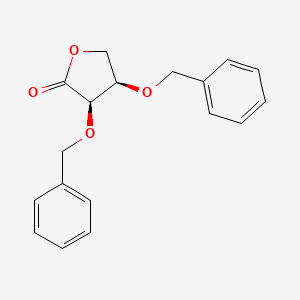
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B13367333.png)
![[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B13367335.png)
![6-(3-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367344.png)
